N-((((((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)(1,1-dimethylethyl)amino)thio)methylamino)carbonyl)oxy)ethanimidothioic acid methyl ester P-sulfide
Description
N-((((((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)(1,1-dimethylethyl)amino)thio)methylamino)carbonyl)oxy)ethanimidothioic acid methyl ester P-sulfide is a structurally complex organophosphorus compound characterized by:
- A 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl core, a six-membered heterocyclic ring containing phosphorus and oxygen.
- A tert-butyl (1,1-dimethylethyl)amino substituent attached to the phosphorus atom.
- Thioether (-S-), carbamate (-OCONH-), and methyl ester (-COOCH3) functional groups.
- A P-sulfide moiety (P=S), which enhances stability and influences reactivity .
However, its biological activity remains uncharacterized in the provided evidence, necessitating comparative analysis with structurally analogous compounds.
Properties
CAS No. |
72542-56-4 |
|---|---|
Molecular Formula |
C14H28N3O4PS3 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
methyl N-[[tert-butyl-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C14H28N3O4PS3/c1-11(24-8)15-21-12(18)16(7)25-17(13(2,3)4)22(23)19-9-14(5,6)10-20-22/h9-10H2,1-8H3 |
InChI Key |
ATEBGFOYQXZUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)N(C)SN(C(C)(C)C)P1(=S)OCC(CO1)(C)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYLN-((((((1,1-DIMETHYLETHYL)(5,5-DIMETHYL-2-THIOXO-1, involves multiple steps, including the use of tert-butyl and dimethyl groups. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYLN-((((((1,1-DIMETHYLETHYL)(5,5-DIMETHYL-2-THIOXO-1, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
METHYLN-((((((1,1-DIMETHYLETHYL)(5,5-DIMETHYL-2-THIOXO-1, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYLN-((((((1,1-DIMETHYLETHYL)(5,5-DIMETHYL-2-THIOXO-1, involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings
- Synthesis : The target compound’s thioether and carbamate groups could be synthesized via methods similar to (e.g., reflux with sodium acetate) .
- Divergences : The dioxaphosphorinan core may confer unique reactivity compared to triazine- or thiazole-based compounds, necessitating experimental validation.
Data Tables
Table 1: Functional Group Comparison
Table 2: Computational Similarity Metrics
| Metric | Target vs. Metsulfuron Methyl Ester | Target vs. 11a |
|---|---|---|
| Tanimoto Coefficient* | ~0.5 (moderate) | ~0.3 (low) |
| Dice Index* | ~0.6 (moderate) | ~0.4 (low) |
| *Hypothetical values based on structural overlap. |
Notes on Limitations and Caveats
- Structural vs. Functional Similarity : Bioisosteric replacements (e.g., P=S for P=O) may unpredictably alter toxicity or efficacy.
- Data Gaps : The target compound’s synthetic route, stability, and bioactivity require empirical confirmation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
